molecular formula C17H16N2O2S B5799649 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Katalognummer B5799649
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: DUPFUUDZOOZTQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as BTA-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives that have been synthesized and tested for their biological activities.

Wirkmechanismus

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the pathogenesis of various diseases. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and chromatin remodeling, respectively. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, by binding to specific regions of the proteins and preventing their interaction with other proteins.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth and proliferation. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which leads to the prevention of neuronal death and cognitive decline.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, which makes it a suitable candidate for high-throughput screening assays. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide. One direction is to optimize the synthesis method of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide to improve its solubility and bioavailability. Another direction is to test the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide in animal models of various diseases to determine its therapeutic potential in vivo. Additionally, the molecular targets of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide and its mechanism of action need to be further elucidated to understand its biological activities better. Finally, the development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, and it has been shown to have various biochemical and physiological effects in different disease models. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and understand its mechanism of action better. The development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.

Synthesemethoden

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction produces N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide as a yellow solid with a melting point of 163-165°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been tested for its ability to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are associated with the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFUUDZOOZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.